molecular formula C13H18N6OS B11016396 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11016396
M. Wt: 306.39 g/mol
InChI Key: WVWQGPMVLBXSCR-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, often referred to as a thiazole-tetrazole hybrid , belongs to the class of heterocyclic compounds. Let’s break down its structure:

  • The core consists of a cyclohexane ring with a tetrazole (1H-tetrazol-1-yl) substituent.
  • Attached to the cyclohexane ring, we find a thiazole moiety (4,5-dimethyl-1,3-thiazol-2(3H)-ylidene).

Properties

Molecular Formula

C13H18N6OS

Molecular Weight

306.39 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C13H18N6OS/c1-9-10(2)21-12(15-9)16-11(20)13(6-4-3-5-7-13)19-8-14-17-18-19/h8H,3-7H2,1-2H3,(H,15,16,20)

InChI Key

WVWQGPMVLBXSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C

Origin of Product

United States

Preparation Methods

The synthetic routes for this compound involve the condensation of appropriate precursors. Unfortunately, specific literature on the direct synthesis of this exact compound is scarce. we can explore related methods used for thiazoles and tetrazoles. Industrial production methods may involve modifications of these routes.

Chemical Reactions Analysis

    Oxidation and Reduction: Thiazoles can undergo oxidation (e.g., oxidation of the thiazole sulfur) and reduction (e.g., reduction of the thiazole nitrogen).

    Substitution Reactions: Thiazoles can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like sulfur, hydrazine, and various halogens are used in thiazole synthesis. Tetrazoles are often prepared from hydrazine derivatives and nitriles.

    Major Products: The compound’s reactivity likely leads to derivatives with modified substituents on the thiazole and tetrazole rings.

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Biochemistry: Explore its interactions with enzymes, receptors, or nucleic acids.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

    Targets: Identify molecular targets (e.g., proteins, enzymes) affected by this compound.

    Pathways: Investigate signaling pathways influenced by its activity.

Comparison with Similar Compounds

Biological Activity

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C₁₃H₁₈N₄OS₂
Molecular Weight 310.4 g/mol
CAS Number 1219573-28-0

Structure

The compound features a thiazole ring which is critical for its biological activity. The presence of the tetrazole moiety enhances its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer potential. The mechanism often involves the inhibition of specific proteins essential for cancer cell proliferation.

  • Mechanism of Action : The compound is believed to interfere with mitotic processes in cancer cells. It may inhibit proteins such as HSET (KIFC1), which are crucial for centrosome clustering in cancer cells. This leads to multipolar spindle formation and subsequent cell death.

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities. The compound's structure allows it to interact with microbial enzymes, disrupting their function.

  • In Vitro Studies : Various studies have demonstrated its effectiveness against a range of bacterial strains, suggesting a broad-spectrum antimicrobial activity.

Case Studies

  • Study on Cancer Cell Lines : A study investigated the effects of this compound on DLD1 human colon cancer cells. The results showed a significant increase in multipolar mitoses when treated with the compound at concentrations above 10 µM, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : In another study, the compound was tested against various pathogens, including E. coli and Staphylococcus aureus. The results indicated that it exhibited notable inhibitory effects, further supporting its potential use as an antimicrobial agent .

Mechanistic Insights

The interaction of this compound with target proteins has been elucidated through various biochemical assays:

  • Binding Studies : Fluorescent probes have been used to confirm the binding affinity of the compound to HSET, demonstrating its competitive inhibition against ATP binding .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the thiazole ring can significantly affect biological activity. For instance:

  • Removal or alteration of specific substituents on the thiazole ring resulted in drastic reductions in potency .

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